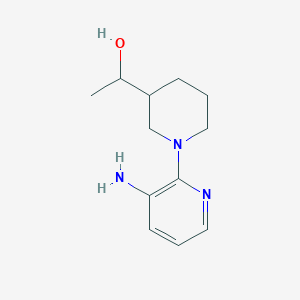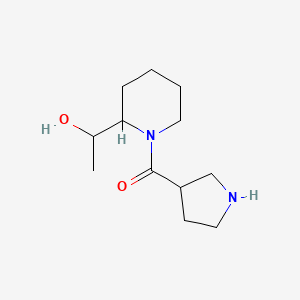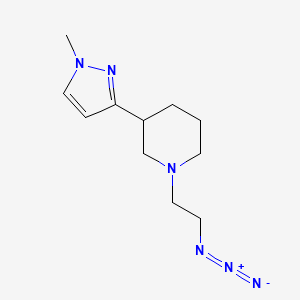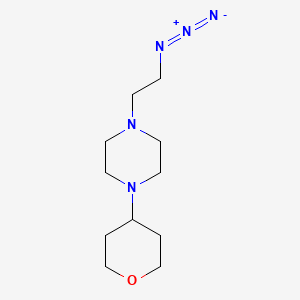![molecular formula C10H18F2N2 B1491019 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine CAS No. 2097993-58-1](/img/structure/B1491019.png)
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine
Vue d'ensemble
Description
3-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine is a compound belonging to the class of cyclopentapyrroles. Its structure comprises a hexahydrocyclopenta[c]pyrrole ring system with difluoro substitutions and an attached propanamine group. This intricate structure endows the molecule with unique properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine typically involves multi-step organic reactions. The process often starts with the formation of the hexahydrocyclopenta[c]pyrrole ring, followed by the introduction of fluorine atoms using fluorinating agents such as DAST (diethylaminosulfur trifluoride). Subsequent steps involve the attachment of the propanamine group via nucleophilic substitution or reductive amination. Industrial Production Methods: While detailed industrial production methods might be proprietary, large-scale synthesis usually follows the same general pathway with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution. Common Reagents and Conditions: Oxidation reactions might involve reagents like potassium permanganate or peracids. Reduction reactions could employ hydrogen gas in the presence of a palladium catalyst. Substitution reactions, such as nucleophilic substitutions, might use reagents like sodium hydride or alkyl halides. Major Products: The products from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the compound, while reduction might produce partially or fully reduced versions.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Biology: In biological research, it could serve as a probe to study the interactions of difluorinated compounds with biological targets. Medicine: In medicine, this molecule might have potential as a drug candidate, especially if it exhibits activity against specific molecular targets. Industry: Industrial applications could include its use in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Mechanism: The mechanism by which this compound exerts its effects would depend on its interaction with biological molecules. Molecular Targets and Pathways: Its activity could involve binding to specific enzymes or receptors, influencing biological pathways related to its structural features. For example, the presence of fluorine atoms might enhance its binding affinity to certain proteins, thereby modulating their function.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: Similar compounds might include other cyclopenta[c]pyrroles with different substituents. Uniqueness: The unique aspect of 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine lies in its specific difluoro substitution and attached propanamine group, which confer distinct chemical and biological properties. List of Similar Compounds:
3-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine
3-(Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-amine
This covers an introduction, synthesis, chemical reactions, applications, mechanism, and comparisons for this compound. Does this hit the mark?
Propriétés
IUPAC Name |
3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)3-2-8-6-14(5-1-4-13)7-9(8)10/h8-9H,1-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCDWVBOGRTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CCCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)
![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)








![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1490952.png)
![3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1490953.png)


